3,6,9,12-Tetraoxaeicosan-1-ol

Catalog No.
S561122
CAS No.
19327-39-0
M.F
C16H34O5
M. Wt
306.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12-Tetraoxaeicosan-1-ol

CAS Number

19327-39-0

Product Name

3,6,9,12-Tetraoxaeicosan-1-ol

IUPAC Name

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C16H34O5

Molecular Weight

306.44 g/mol

InChI

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3

InChI Key

FEOZZFHAVXYAMB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCO

The exact mass of the compound (Hydroxyethyloxy)tri(Ethyloxy)octane is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6,9,12-Tetraoxaeicosan-1-ol, commonly known as Tetraethylene glycol monooctyl ether or C8E4 (CAS: 19327-39-0), is a highly pure, short-chain non-ionic detergent critical to advanced membrane protein workflows. Characterized by an octyl hydrocarbon tail and a flexible tetraethylene glycol headgroup, C8E4 forms small, tightly packed micelles with an aggregation number of approximately 23–27 and a high Critical Micelle Concentration (CMC) of 7.2–8.4 mM (~0.25% w/v) [1]. Unlike bulky aliphatic detergents, C8E4 provides mild, non-denaturing solubilization while maintaining a minimal micellar footprint. This physicochemical profile drives its procurement in structural biology, specifically for facilitating protein-protein contacts in X-ray crystallography, enabling low-energy release in native mass spectrometry, and allowing rapid detergent removal during proteoliposome reconstitution [2].

Substituting C8E4 with more common detergents like DDM (Dodecyl-β-D-maltoside) or LDAO (Lauryldimethylamine-N-oxide) often leads to failure in downstream structural characterization. DDM forms large micelles (aggregation number ~100–150) that sterically envelope membrane proteins, hindering the protein-protein interactions required to form well-diffracting 3D crystal lattices [1]. Conversely, while LDAO forms smaller micelles, its zwitterionic nature carries localized formal charges that can destabilize sensitive folds, particularly α-helical bundle transporters [2]. Furthermore, common laboratory detergents like Triton X-100 are chemically heterogeneous and strongly absorb UV light, interfering with precise protein quantification and spectroscopic assays. C8E4 avoids these pitfalls by combining strict non-ionic neutrality with a minimal micellar radius, ensuring proteins remain stable while exposing sufficient hydrophilic surface area for crystal packing and structural analysis [3].

Enhanced Crystal Lattice Formation via Reduced Micellar Steric Hindrance

In comparative analyses of membrane protein crystallization, the size of the detergent micelle directly dictates the probability of successful lattice formation. C8E4 forms small micelles with an aggregation number of ~27, whereas standard solubilization detergents like DDM form larger micelles with aggregation numbers exceeding 100. This minimal micellar footprint prevents the detergent from over-enveloping the protein's hydrophilic domains. Consequently, C8E4 has been identified as a highly successful detergent for outer membrane (OM) protein crystallization, yielding high-resolution structures for over 20 distinct OM proteins where larger micelle detergents failed to produce well-ordered crystals [1].

Evidence DimensionMicelle Aggregation Number and Crystallization Success
Target Compound DataC8E4 (Aggregation number ~27; highest success rate for OM proteins)
Comparator Or BaselineDDM (Aggregation number >100; limits necessary crystal contacts)
Quantified DifferenceC8E4 micelles are roughly 75% smaller in aggregation number compared to DDM micelles, exposing critical protein-protein interaction sites.
ConditionsHigh-throughput membrane protein crystallization screens.

Selecting C8E4 directly increases the probability of obtaining well-diffracting crystals for challenging membrane proteins by minimizing steric blocking.

Intact Complex Preservation in Native Mass Spectrometry via Low-Energy Release

Native electrospray ionization mass spectrometry (nESI-MS) requires detergents that can be stripped from the protein complex in the gas phase without causing unfolding. C8E4 functions as a highly effective charge-reducing detergent. Compared to non-charge-reducing detergents like DDM, C8E4 is released from membrane proteins at significantly lower collisional activation energies [1]. This low-energy release prevents the disruption of delicate non-covalent interactions and preserves the native stoichiometry of multiprotein complexes and transient lipid-protein interactions during MS analysis[2].

Evidence DimensionCollisional activation energy for detergent release
Target Compound DataC8E4 (Low activation energy required; acts as a charge-reducing agent)
Comparator Or BaselineDDM (High activation energy required; risks gas-phase unfolding)
Quantified DifferenceC8E4 enables complete micelle stripping at substantially lower activation voltages than DDM, preserving intact complex masses.
ConditionsNative nESI-MS of intact membrane protein complexes.

Procurement of C8E4 is essential for mass spectrometry labs aiming to resolve intact topologies and ligand-binding states of fragile membrane complexes without gas-phase denaturation.

Rapid Detergent Removal and Exchange Driven by High CMC

Downstream functional assays often require the complete removal of detergent to reconstitute proteins into lipid nanodiscs or liposomes. C8E4 possesses a Critical Micelle Concentration (CMC) of 7.2–8.4 mM (~0.25% w/v), which is exceptionally high compared to longer-chain detergents. For instance, DDM has a CMC of ~0.17 mM, making it notoriously difficult to remove via dialysis. The high CMC of C8E4 ensures a large population of free monomeric detergent in equilibrium, allowing for rapid, complete, and highly reproducible detergent removal using standard dialysis membranes or bio-beads [1].

Evidence DimensionCritical Micelle Concentration (CMC) and Dialysis Efficiency
Target Compound DataC8E4 (CMC ~7.2–8.4 mM)
Comparator Or BaselineDDM (CMC ~0.17 mM)
Quantified DifferenceC8E4 has a CMC over 40 times higher than DDM, drastically accelerating the kinetics of detergent removal.
ConditionsPost-purification detergent exchange and liposome reconstitution.

A high CMC translates to faster, more efficient detergent removal, saving days of workflow time and preventing protein aggregation during reconstitution.

High-Resolution X-Ray Crystallography of Membrane Proteins

C8E4 is an established choice for the crystallization of outer membrane proteins (OMPs) and β-barrel structures, where its small micelle size allows for the tight protein-protein packing required for robust crystal lattices [1].

Native Mass Spectrometry (nESI-MS) of Intact Complexes

Procured by structural proteomics labs requiring a charge-reducing detergent that easily dissociates in the gas phase at low collisional energies, preserving fragile non-covalent interactions [2].

Proteoliposome and Nanodisc Reconstitution

Selected for workflows requiring rapid and complete detergent removal. The high CMC of C8E4 allows for efficient dialysis, ensuring seamless transition of purified proteins into native-like lipid environments [3].

Secondary Detergent Exchange for Structural Stabilization

Utilized as a secondary exchange detergent following initial solubilization with harsher agents (like LDAO or DDM), providing a mild, neutral environment that stabilizes α-helical bundles without introducing disruptive formal charges [4].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

306.24062418 Da

Monoisotopic Mass

306.24062418 Da

Heavy Atom Count

21

UNII

KE5RN26WTE

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19327-39-0

Wikipedia

(Hydroxyethyloxy)Tri(Ethyloxy)Octane

General Manufacturing Information

3,6,9,12-Tetraoxaeicosan-1-ol: ACTIVE

Dates

Last modified: 08-15-2023

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